Product packaging for 1,3-Dioxane-5,5-dimethanol(Cat. No.:CAS No. 6228-25-7)

1,3-Dioxane-5,5-dimethanol

Cat. No.: B1596533
CAS No.: 6228-25-7
M. Wt: 148.16 g/mol
InChI Key: ZTISUHQLYYPYFA-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Ether Chemistry and Polyol Derivatives

1,3-Dioxane-5,5-dimethanol, a notable member of the dioxane family, holds a significant position at the intersection of cyclic ether chemistry and polyol derivatives. nih.gov Cyclic ethers, heterocyclic compounds featuring one or more ether linkages within a ring structure, are integral to a vast array of natural products and synthetic molecules with pronounced biological activities. nih.gov The 1,3-dioxane (B1201747) ring system, a six-membered heterocycle with two oxygen atoms at the 1 and 3 positions, provides a stable and versatile scaffold. ontosight.ai

What distinguishes this compound is its classification as a polyol derivative, owing to the two primary alcohol (hydroxymethyl) groups attached to the fifth carbon of the dioxane ring. This dual functionality—a stable cyclic diether core and reactive hydroxyl groups—renders it a valuable bifunctional building block in synthetic chemistry. The synthesis of such dioxane derivatives often involves the acetalization reaction between a 1,3-diol and an aldehyde or ketone under acidic conditions. ontosight.ai In the case of this compound, it is commonly prepared through the acid-catalyzed reaction of pentaerythritol (B129877) with formaldehyde (B43269).

The presence of hydroxyl groups allows for further chemical modifications, such as oxidation to aldehydes or carboxylic acids, reduction to other alcohol forms, and substitution reactions. Research has explored the selective hydrogenolysis of cyclic ethers and polyols, demonstrating the influence of catalyst and molecular structure on C-O bond scission. ufl.eduacs.org These studies provide a framework for understanding the reactivity of compounds like this compound.

Historical Perspectives on Dioxane Derivatives in Organic Synthesis and Material Science

The history of dioxane derivatives in scientific research dates back to the early 20th century. chemicalbook.com While the most well-known isomer, 1,4-dioxane, was first synthesized in 1863 and saw widespread industrial use as a solvent and stabilizer, particularly for 1,1,1-trichloroethane, the broader class of dioxane derivatives has been a subject of academic inquiry for decades. itrcweb.orgitrcweb.org An early publication in the Journal of the American Chemical Society in 1932 discussed derivatives of dioxane, indicating the long-standing interest in this class of compounds. acs.org

A pivotal moment in the history of a related dioxane derivative, 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), occurred with its synthesis by Andrew Norman Meldrum from acetone (B3395972) and malonic acid. chemicalbook.com Although its correct structure was not confirmed until 1948, its unique acidity and versatility in organic synthesis led to a surge in research interest, particularly from the 1980s onwards. chemicalbook.com This historical trajectory of a related compound highlights the evolving understanding and application of the 1,3-dioxane framework.

In material science, dioxane derivatives have been investigated for their role in the development of new polymers and resins. ontosight.ai For instance, research has been conducted on the free-radical polymerization of dioxane derivatives, exploring the effects of substituents on ring-opening polymerization. elsevierpure.com More specifically, this compound has been utilized as a chain extender in the synthesis of polyurethanes, where it contributes to desirable mechanical properties and biodegradability. researchgate.net The incorporation of the dioxane ring can also influence the properties of polymers, such as in the synthesis of novel polythiophenes with 1,3-dioxane groups in their side chains, affecting their optical and thermal characteristics. scientific.net

Research Trajectory and Evolving Academic Interest in this compound

The academic interest in this compound has evolved from its fundamental synthesis and characterization to its application in more complex macromolecular systems. Initially, its preparation from readily available starting materials like pentaerythritol and formaldehyde established it as an accessible building block.

The research trajectory has increasingly focused on its utility in polymer chemistry. Its bifunctional nature, possessing two hydroxyl groups, makes it an excellent candidate as a chain extender or crosslinking agent. researchgate.net Studies have demonstrated that incorporating this compound into polyurethanes can enhance their physical properties and introduce a degree of biodegradability. researchgate.net The degradation is thought to occur when the rigid domain structure is exposed to moisture, allowing microorganisms to access the polymer matrix. researchgate.net

Furthermore, the core 1,3-dioxane structure is recognized for its potential in creating pH-responsive materials, as cyclic acetals can be susceptible to hydrolysis under acidic conditions. rsc.org This has led to investigations into its derivatives for applications in drug delivery systems. rsc.org The ability to modify the hydroxyl groups allows for the synthesis of a variety of derivatives with tailored properties. For example, the synthesis of (2-phenyl-1,3-dioxane-5,5-diyl)dimethanol and (2-(norbornene)-1,3-dioxane-5,5-diyl)dimethanol as chain extenders has been described, with the latter offering a "clickable" handle for post-polymerization modification. rsc.org This demonstrates a clear trend towards the design of functional materials with tunable properties based on the this compound scaffold.

Below is a data table summarizing the key properties of this compound:

PropertyValueSource
Molecular Formula C₆H₁₂O₄ alfa-chemistry.comnih.govepa.gov
Molecular Weight 148.16 g/mol alfa-chemistry.comnih.govepa.gov
CAS Number 6228-25-7 alfa-chemistry.comnih.govepa.gov
Melting Point 58-60 °C alfa-chemistry.comchemicalbook.com
IUPAC Name [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol nih.gov
Synonyms Cyclic pentaerythritol monoformal, (1,3-dioxane-5,5-diyl)dimethanol alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B1596533 1,3-Dioxane-5,5-dimethanol CAS No. 6228-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISUHQLYYPYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044967
Record name 1,3-Dioxane-5,5-diyldimethanol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6228-25-7
Record name 1,3-Dioxane-5,5-dimethanol
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Record name 1,3-Dioxane-5,5-diyldimethanol
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Record name 1,3-Dioxane-5,5-dimethanol
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Record name 1,3-Dioxane-5,5-diyldimethanol
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Record name 1,3-dioxane-5,5-dimethanol
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Record name 1,3-DIOXANE-5,5-DIYLDIMETHANOL
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Synthetic Methodologies and Chemical Transformations of 1,3 Dioxane 5,5 Dimethanol

Established Synthetic Pathways for 1,3-Dioxane-5,5-dimethanol

The synthesis of this compound is most prominently achieved through the reaction of pentaerythritol (B129877) with a formaldehyde (B43269) source. This core reaction has been adapted and optimized in various ways, from multi-step strategies involving diverse precursors to streamlined one-pot protocols.

While the direct condensation of pentaerythritol and formaldehyde is the most common route, alternative strategies involving different precursors have been explored for the synthesis of the dioxane ring system. One such approach involves the reaction of trialkoxyalkanes with a dihydroxyacetone dimer in the presence of acetic acid. Although this method primarily yields 1,3-dioxan-5-one (B8718524) derivatives, it demonstrates the feasibility of constructing the cyclic dioxane framework from different starting materials under mild catalytic conditions, offering a potential, albeit less direct, pathway to structures related to this compound.

Another multi-step approach can be considered in the context of producing substituted derivatives. For instance, the synthesis of 2-substituted-1,3-dioxan-5-ones, which can be seen as synthetic equivalents of 1,3-dihydroxyacetone, has been developed from tris(hydroxymethyl)nitromethane. usask.ca This multi-step procedure provides a versatile route to functionalized dioxane rings that can be further elaborated. usask.ca

The most industrially viable and widely utilized method for preparing this compound is a one-pot acid-catalyzed reaction between pentaerythritol and formaldehyde (or its polymer, paraformaldehyde). google.com This reaction represents a classic acetalization.

The process is typically carried out under reflux conditions to facilitate the cyclization and formation of the stable six-membered dioxane ring. A critical aspect of this synthesis is the removal of water, which is formed as a byproduct. Continuous removal of water using techniques such as a Dean-Stark apparatus or molecular sieves is essential to drive the reaction equilibrium towards the product side and maximize the yield.

For industrial-scale production, several process optimizations are implemented to enhance efficiency and product quality. These include the use of continuous stirred-tank reactors (CSTRs) or flow reactors to ensure consistent reaction conditions and facilitate better control over temperature and mixing. Post-reaction purification is typically achieved through distillation or crystallization to obtain a high-purity product. The selection of the acid catalyst is also a key parameter for optimization. While strong mineral acids like sulfuric acid can accelerate the reaction, milder catalysts such as acetic acid or p-toluenesulfonic acid are often preferred to minimize side reactions like polymerization or degradation of the product. google.com

ParameterDescription
Reactants Pentaerythritol and Formaldehyde (or Paraformaldehyde)
Catalyst Acid catalysts (e.g., Sulfuric acid, Acetic acid, p-Toluenesulfonic acid) google.com
Conditions Reflux heating (typically around 100 °C)
Water Removal Dean-Stark apparatus, molecular sieves
Purification Distillation, Crystallization
Industrial Optimization Continuous reactors (CSTR, flow reactors)

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of this compound and related compounds, green chemistry principles are being applied through the development of advanced catalysts and the implementation of solvent-free and atom-economical processes.

Research into greener synthetic routes for dioxanes has led to the investigation of various heterogeneous catalysts that can replace traditional homogeneous acid catalysts. These solid acid catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for recyclability.

Several types of heterogeneous catalysts have been explored for acetalization and Prins cyclization reactions to form dioxane rings:

Mesoporous Materials: ZnAlMCM-41, a mesoporous solid acid catalyst, has been shown to be effective in the synthesis of 4-phenyl-1,3-dioxane. rsc.org Such materials offer high surface area and tunable acidity.

Metal Oxides: Ceria (CeO₂) has been identified as a water-tolerant heterogeneous Lewis acid catalyst for the one-pot synthesis of 1,3-diols via Prins condensation and hydrolysis, demonstrating its potential for related dioxane synthesis. nih.gov MoO₃/SiO₂ has also been reported as an efficient and selective catalyst for the synthesis of 1,3-dioxanes. researchgate.net

Sulfonated Carbons: Glycerol-based SO₃H-functionalized carbon has been used as a green, recyclable catalyst for the chemoselective synthesis of pentaerythritol diacetals from aldehydes. eurjchem.comeurjchem.com

Cellulose (B213188) Sulfuric Acid: This biodegradable and reusable solid acid catalyst has been effectively used for the acetalization of carbonyl compounds with pentaerythritol under solvent-free conditions. dntb.gov.ua

These advanced catalysts pave the way for more sustainable production processes for 1,3-dioxane (B1201747) derivatives.

The primary synthesis of this compound from pentaerythritol and formaldehyde is inherently atom-economical. The main byproduct is water, which aligns well with the principles of green chemistry.

Furthermore, conducting the synthesis under solvent-free conditions is a key area of development. The use of solid acid catalysts like cellulose sulfuric acid allows for the acetalization of carbonyl compounds with pentaerythritol without the need for a solvent, which simplifies the work-up procedure and reduces waste generation. dntb.gov.ua The development of solvent-free methods for the synthesis of acetal-containing polyols using heterogeneous catalysts further underscores the trend towards greener processes in this area of chemistry. acs.orgresearchgate.net

Derivatization and Functionalization of this compound

The two primary hydroxyl groups at the 5-position of the 1,3-dioxane ring in this compound offer versatile sites for a wide range of chemical transformations, allowing for the synthesis of a diverse array of functionalized derivatives.

The primary chemical reactions involving the hydroxyl groups include:

Oxidation: The hydroxymethyl groups can be oxidized to the corresponding aldehydes or carboxylic acids, providing entry into a different class of functionalized dioxane derivatives.

Esterification: The hydroxyl groups readily react with carboxylic acids or their derivatives to form esters. smolecule.com This is a common strategy to modify the properties of the molecule, for instance, in the production of polymers.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.

A significant area of derivatization involves the reaction with other aldehydes or ketones to form 2-substituted-1,3-dioxane-5,5-dimethanol derivatives. By choosing different carbonyl compounds, a variety of substituents can be introduced at the 2-position of the dioxane ring, leading to molecules with tailored properties. For example, the reaction with benzaldehyde (B42025) yields 2-phenyl-1,3-dioxane-5,5-dimethanol, a derivative with increased hydrophobicity and applications in asymmetric catalysis. Similarly, using naphthaldehyde leads to (2-(naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol, a more complex derivative. smolecule.com

Derivative NamePrecursorsKey Structural Feature
2-Phenyl-1,3-dioxane-5,5-dimethanolPentaerythritol, BenzaldehydePhenyl group at the 2-position
(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanolPentaerythritol, 1-NaphthaldehydeNaphthyl group at the 2-position smolecule.com
2-Methyl-1,3-dioxane-5,5-dimethanolPentaerythritol, AcetaldehydeMethyl group at the 2-position
5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane2-Phenyl-1,3-dioxane-5,5-dimethanol, Methanesulfonyl chlorideMesylate esters of the hydroxyl groups

These derivatization reactions highlight the utility of this compound as a versatile scaffold for the synthesis of a wide range of more complex molecules with specific functionalities and potential applications in materials science and organic synthesis.

Esterification and Etherification Reactions at the Dimethanol Moiety

The primary alcohol groups of this compound are readily susceptible to esterification and etherification, providing straightforward pathways to functionalized derivatives. These reactions are fundamental in tuning the physical and chemical properties of the molecule, for instance, by introducing long-chain fatty acids to increase hydrophobicity or by adding polymerizable groups like acrylates.

Esterification: The reaction of the dimethanol moiety with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding di-esters. This transformation is widely employed to produce intermediates for lubricants, polymers, and other materials. For example, esterification with oleic acid and polyricinoleic acid has been documented for applications in drilling fluids. researchgate.net Similarly, reaction with acrylic acid produces esterification products that can serve as monomers. rsc.orgresearchgate.net In a well-documented process, the diol is first alkoxylated and then esterified with soybean fatty acids to produce esterified alkoxylated polyols. beilstein-journals.org

Etherification: The hydroxyl groups can also be converted to ethers. This can be achieved through various methods, including the Williamson ether synthesis. A notable example involves the reaction of this compound with a tosylate-containing styrene (B11656) derivative to form a new ether linkage, which serves as a precursor for more complex macrocyclic structures. organic-chemistry.org Further demonstrating this reactivity, reaction with picolyl chloride in the presence of a base affords the corresponding di-picolyl ether. organic-chemistry.org Alkoxylation, a specific type of etherification involving the ring-opening of epoxides like propylene (B89431) oxide and 1,2-butene oxide, has also been successfully applied to this diol. beilstein-journals.org

Interactive Table: Examples of Esterification and Etherification Reactions

Reaction TypeReagent(s)Catalyst/ConditionsProduct TypeReference(s)
EsterificationOleic AcidHeatFatty Acid Di-ester researchgate.net
EsterificationPolyricinoleic AcidHeatPolymeric Ester researchgate.net
EsterificationAcrylic AcidN/ADiacrylate Ester rsc.orgresearchgate.net
EsterificationSoybean Fatty AcidsHeat (240°C), N₂ purgeFatty Acid Di-ester beilstein-journals.org
EtherificationPropylene Oxide, 1,2-Butene OxideSodium Methoxide (B1231860), Heat (90-110°C)Polyether Diol beilstein-journals.org
EtherificationStyrene-tosylate derivativeSodium Hydride / THFStyrene Di-ether organic-chemistry.org
Etherification2-(Chloromethyl)pyridineSodium Hydride / THFDipyridyl Di-ether organic-chemistry.org

Oxidation and Reduction Chemistry of Alcohol Functionalities

The two primary alcohol groups of this compound can be oxidized to form aldehydes or, with stronger oxidizing agents, dicarboxylic acids. These oxidized derivatives are valuable intermediates for further synthetic elaborations, such as condensation reactions or the formation of amides.

Oxidation: The oxidation of the diol functionality provides access to key synthetic intermediates. The use of standard oxidizing agents can convert the primary alcohols into their corresponding aldehydes or carboxylic acids. rsc.orgulpgc.es For instance, the oxidation of the hydroxyl groups can yield 1,3-dioxane-5,5-dicarbaldehyde or 1,3-dioxane-5,5-dicarboxylic acid. The choice of oxidant and reaction conditions determines the final product. While specific documented examples for the oxidation of this compound are limited in detailed literature, the oxidation of analogous 1,3-dioxane systems is well-established. For example, 2-phenyl-1,3-dioxan-5-ol (B158224) can be oxidized to produce 2-phenyl-1,3-dioxane-5-one. nih.gov

Reduction: The reverse reaction, reduction, is also a critical transformation. While this compound is already in a reduced state, its oxidized derivatives can be reduced back to the diol or to other functional groups. For example, a 1,3-dioxane derivative featuring two carboxylic acid groups can be reduced to the corresponding diol. uva.nl The dicarbaldehyde derivative could be selectively reduced to the diol using hydride reagents like sodium borohydride, while the dicarboxylic acid or its esters would require stronger reducing agents such as lithium aluminum hydride. Silane-based reducing agents have also been shown to be effective for the reduction of carboxylic acid esters to alcohols in related heterocyclic systems. beilstein-journals.org

Interactive Table: Oxidation and Reduction Transformations

TransformationStarting MaterialReagent(s)ProductReference(s)
OxidationThis compoundStandard Oxidizing Agents (e.g., PCC, KMnO₄)1,3-Dioxane-5,5-dicarbaldehyde or Dicarboxylic Acid rsc.orgulpgc.es
Oxidation2-Phenyl-1,3-dioxan-5-olOxidizing Agent2-Phenyl-1,3-dioxane-5-one nih.gov
Reduction2-Isopropyl-5,5-dicarboxy-1,3-dioxaneReducing Agent2-Isopropyl-1,3-dioxane-5,5-dimethanol uva.nl
ReductionDicarboxylic Acid Ester DerivativeSilane Reducing Agents (e.g., MeSiH(OEt)₂)Diol Derivative beilstein-journals.org

Formation of Spirocyclic Systems and Fused Ring Compounds

The bifunctional nature of this compound makes it an excellent precursor for constructing more complex molecular architectures, including spirocyclic and fused-ring systems.

Spirocyclic Systems: Spiro compounds, which contain two rings connected through a single carbon atom, can be synthesized from this compound. A prominent example is the synthesis of a spiro-bounded crownophane. In this process, an ether derivative of this compound undergoes an intramolecular [2+2] photocycloaddition to yield the spirocyclic crown ether structure. organic-chemistry.org The core structure of this compound is itself derived from pentaerythritol, which is a common starting material for spirocycles like 1,5-Dioxaspiro[5.5]undecane-3,3-dimethanol, formed by reaction with cyclohexanone. This highlights the inherent utility of the 5,5-disubstituted dioxane motif in forming spiro centers.

Fused Ring Compounds: The synthesis of fused rings involves creating a new ring that shares two or more atoms with the original dioxane ring. A general and effective strategy for forming fused rings from 1,3-diols involves a two-step process. rsc.org First, the hydroxyl groups are converted into good leaving groups, such as tosylates or mesylates, by reacting the diol with tosyl chloride or mesyl chloride. In a second step, the resulting di-tosylate or di-mesylate is reacted with a dinucleophile. For example, reaction with sodium sulfide (B99878) (Na₂S) would lead to the formation of a fused thietane (B1214591) ring, creating a thia-dioxa bicyclic system. Similarly, reaction with a dinucleophile like catechol or o-phenylenediamine (B120857) under basic conditions could be used to construct larger fused heterocyclic systems. This established methodology provides a viable, though not explicitly documented, route to fused ring compounds from this compound.

Interactive Table: Synthesis of Complex Cyclic Systems

System TypeSynthetic StrategyKey IntermediateResulting StructureReference(s)
SpirocyclicIntramolecular [2+2] PhotocycloadditionStyrene di-ether of this compoundSpiro-crownophane organic-chemistry.org
Fused Ring (Proposed)Intramolecular Nucleophilic Substitution5,5-Bis(tosyloxymethyl)-1,3-dioxaneFused heterocycle (e.g., thietane, dioxepine) rsc.org

C-C Bond Forming Reactions and Advanced Coupling Strategies

Beyond modifications at the oxygen atoms, the carbon skeleton originating from this compound can be elaborated through C-C bond-forming reactions. These advanced strategies typically require initial derivatization of the hydroxyl groups into functionalities suitable for coupling reactions.

Reactions via Oxidized Intermediates: After oxidizing the diol to a ketone (a 1,3-dioxan-5-one derivative), the alpha-carbon becomes susceptible to aldol-type reactions, enabling the construction of new carbon skeletons. nih.gov Furthermore, if one of the hydroxyl groups is oxidized to an acyl group, the resulting ketone is a substrate for Grignard reactions. The addition of Grignard reagents (R-MgBr) to a 5-acyl-1,3-dioxane derivative allows for the formation of tertiary alcohols, introducing a new alkyl, allyl, or aryl group to the molecule. researchgate.netorganic-chemistry.org

Advanced Coupling Strategies: Modern cross-coupling reactions offer powerful tools for C-C bond formation. To utilize these methods, the hydroxyl groups of this compound are typically converted into halides (e.g., bromides or iodides) or triflates. The resulting 5,5-bis(halomethyl)-1,3-dioxane can then act as a substrate in various palladium-catalyzed coupling reactions. The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a prime example. beilstein-journals.org While direct examples with this compound derivatives are not prevalent, the extensive use of Sonogashira coupling in natural product synthesis with similar halogenated building blocks underscores its potential applicability. This strategy would allow for the attachment of two alkyne units to the dioxane core, significantly expanding its molecular complexity.

Interactive Table: C-C Bond Forming Strategies

Reaction TypeRequired DerivativeReagent(s)Bond FormedProduct TypeReference(s)
Grignard Addition5-Acyl-1,3-dioxaneR-MgX (e.g., EtMgBr, AllylMgBr)C-CTertiary Alcohol researchgate.netorganic-chemistry.org
Aldol Reaction1,3-Dioxan-5-oneAldehyde/KetoneC-Cβ-Hydroxy Ketone nih.gov
Sonogashira Coupling (Proposed)5,5-Bis(halomethyl)-1,3-dioxaneTerminal Alkyne, Pd/Cu catalystC(sp²)-C(sp)Dialkynyl Dioxane beilstein-journals.org

Structural Elucidation and Conformational Analysis of 1,3 Dioxane 5,5 Dimethanol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and stereochemistry of 1,3-dioxane-5,5-dimethanol. These techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the dynamic conformational behavior of the molecule in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical data for assigning the stereochemistry and understanding the conformational preferences of the dioxane ring.

The ¹H NMR spectrum of this compound displays distinct signals for the different protons in the molecule. The protons of the two hydroxymethyl (-CH₂OH) groups and the protons on the dioxane ring can be unambiguously identified. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the predominant conformation. In many 1,3-dioxane (B1201747) derivatives, the ring adopts a chair conformation. researchgate.net The orientation of the substituents (axial or equatorial) can be deduced from the coupling constants between adjacent protons. For instance, a larger coupling constant is typically observed between two axial protons compared to an axial-equatorial or equatorial-equatorial interaction.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of different carbon environments. The chemical shifts of the carbon atoms in the dioxane ring and the hydroxymethyl groups are consistent with the proposed structure.

¹H NMR Data of this compound Derivatives
Proton Type Typical Chemical Shift (δ, ppm)
Dioxane ring protons3.5–4.5
Methylene (B1212753) groups adjacent to hydroxylsVaries with substitution
Hydroxyl (-OH) protonsVariable, depends on solvent and concentration
¹³C NMR Data of this compound
Carbon Type Typical Chemical Shift (δ, ppm)
C2 (acetal carbon)~95
C4, C6 (ring carbons adjacent to oxygen)~70
C5 (quaternary ring carbon)~40
-CH₂OH (hydroxymethyl carbons)~65

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of this compound being analyzed. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing the intermolecular interactions, such as hydrogen bonding. nih.gov

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening suggesting the presence of hydrogen bonding. americanpharmaceuticalreview.com The C-O stretching vibrations of the ether linkages in the dioxane ring typically appear in the fingerprint region, between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed around 2850-2960 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While O-H stretching bands are also observable in Raman spectra, the non-polar C-C and C-H bonds often produce stronger signals. The symmetric stretching of the dioxane ring can also be identified. Differences in the vibrational spectra between the solid state and solution can provide insights into conformational changes and the nature of intermolecular interactions in the crystalline phase. americanpharmaceuticalreview.com

Key IR Absorption Bands for this compound
Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch (hydrogen-bonded)3200-3600 (broad)
C-H Stretch (aliphatic)2850-2960
C-O Stretch (ether)1000-1200

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways upon ionization. The fragmentation pattern provides valuable information about the molecule's structure and the stability of its fragments.

In a typical electron ionization (EI) mass spectrum of 1,3-dioxane, the molecular ion peak ([M]⁺) may be observed, although it can be weak due to the facile fragmentation of the cyclic acetal (B89532) structure. docbrown.info The fragmentation of 1,3-dioxane derivatives often proceeds through the cleavage of the bonds adjacent to the oxygen atoms. Common fragmentation pathways include the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules from the molecular ion. The presence of the hydroxymethyl groups in this compound introduces additional fragmentation possibilities, such as the loss of water (H₂O) or formaldehyde from these side chains.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), can be employed to trace the fragmentation pathways and confirm the proposed mechanisms.

Predicted Mass Spectrometry Data for this compound
Adduct m/z
[M+H]⁺149.08084
[M+Na]⁺171.06278
[M-H]⁻147.06628
[M+H-H₂O]⁺131.07082

Data predicted using computational models. uni.lu

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a static picture of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Hydrogen Bonding Networks in Crystalline this compound

Polymorphism and Crystal Engineering Studies for Specific Solid-State Properties

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were found in the search results, it is a phenomenon that could be anticipated for a molecule with flexible hydroxyl groups and the potential for various hydrogen-bonding arrangements.

Crystal engineering is the rational design of crystalline solids with desired properties. In the context of this compound, crystal engineering principles could be applied to control the formation of specific polymorphs or to design co-crystals with other molecules. By understanding and manipulating the intermolecular interactions, particularly the hydrogen bonding, it may be possible to create crystalline materials with tailored properties, such as improved stability or altered dissolution rates. The presence of the two hydroxyl groups makes this compound a versatile building block for the construction of supramolecular architectures through hydrogen bonding.

Conformational Preferences and Dynamics of the 1,3-Dioxane Ring System

The 1,3-dioxane ring, analogous to cyclohexane, is not planar and exists in various non-planar conformations to relieve ring strain. The most stable conformation is typically a chair form. However, other higher-energy conformations, such as boat and twist-boat forms, are also involved in the dynamic equilibrium of the ring system.

The interconversion between two chair conformations of the 1,3-dioxane ring proceeds through several high-energy intermediate structures, including boat and twist-boat conformations. researchgate.net Computational studies on the parent 1,3-dioxane molecule have shown that the chair conformer is significantly more stable than the twist conformers. researchgate.net For instance, the chair conformer of 1,3-dioxane has been calculated to be more stable than the 2,5-twist conformer by approximately 4.67–5.19 kcal/mol. researchgate.net

The energy barrier for the chair-to-chair interconversion is a critical parameter in understanding the conformational dynamics. Theoretical calculations have been employed to estimate these barriers. For s-trioxane, a related six-membered ring, the free-energy barrier to chair inversion has been calculated to be 48.5 kJ·mol⁻¹ (approximately 11.6 kcal/mol), passing through envelope transition states. canada.ca The barrier from the skew-boat to the chair conformation is considerably lower at 23.8 kJ·mol⁻¹ (approximately 5.7 kcal/mol). canada.ca While these values are for a different system, they provide an insight into the magnitude of energy barriers in similar heterocyclic rings. In substituted dioxanes, these energy barriers can be influenced by the nature and position of the substituents.

Table 1: Calculated Energy Differences and Barriers for 1,3-Dioxane Conformations

Conformation Comparison Energy Difference (kcal/mol) Reference
Chair vs. 2,5-Twist 4.67–5.19 researchgate.net
1,4-Twist vs. 2,5-Twist 1.0–1.36 researchgate.net
Interconversion Barrier Energy (kJ·mol⁻¹) Reference
Chair Inversion (s-trioxane) 48.5 canada.ca

Note: Data for s-trioxane is provided for comparative insight into six-membered heterocyclic ring systems.

The presence of two hydroxymethyl groups at the 5-position of the 1,3-dioxane ring in this compound introduces specific steric and electronic effects that influence the ring's conformation. In 5,5-disubstituted 1,3-dioxanes, the molecule will adopt a chair conformation that minimizes steric interactions. acs.orgresearchgate.net

The hydroxymethyl groups can rotate, and their preferred orientation will be a balance between minimizing steric hindrance with the rest of the molecule and potential intramolecular interactions, such as hydrogen bonding. The chair conformation of the 1,3-dioxane ring is characterized by specific dihedral angles. Quantum-chemical studies on 5-substituted 1,3-dioxanes have provided insights into these structural parameters. researchgate.net For example, in 5-alkyl-1,3-dioxanes, the torsion angles within the ring are influenced by the substituent at the C5 position. researchgate.net

In a related compound, 2-phenyl-1,3-dioxane-5,5-dimethanol, X-ray crystallography has shown that the 1,3-dioxane ring adopts a chair conformation with the phenyl group in an equatorial position. This preference is driven by the minimization of steric strain. The hydroxymethyl groups can participate in intermolecular hydrogen bonding, which stabilizes the crystal structure. The presence of bulky substituents at the C5 position generally leads to a puckering of the ring to alleviate steric strain.

The surrounding solvent can play a crucial role in the conformational equilibrium of molecules, particularly those capable of forming hydrogen bonds. For this compound, the two hydroxyl groups can act as both hydrogen bond donors and acceptors. nih.gov

In non-polar solvents, intramolecular hydrogen bonding between the two hydroxymethyl groups, or between a hydroxymethyl group and one of the ring oxygen atoms, may be favored. This can influence the rotational position of the side chains and potentially the ring conformation itself. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with solvent molecules will be more prevalent. This can disrupt intramolecular interactions and alter the conformational preferences.

Studies on related 5-substituted 1,3-dioxanes have demonstrated the significant impact of the solvent and the presence of salts on the conformational equilibrium. acs.orgresearchgate.net For instance, the addition of lithium bromide to solutions of 5-substituted-2-phenyl-1,3-dioxanes in THF and chloroform (B151607) was found to influence the position of the conformational equilibrium. acs.org This effect is attributed to the complexation of the lithium ion with the oxygen atoms in the molecule, which can stabilize certain conformations. acs.org Specifically, for derivatives with a CH₂OH group at C5, the presence of lithium ions can lead to increased stability of the axial isomer. acs.org

Chemical Reactivity and Mechanistic Investigations of 1,3 Dioxane 5,5 Dimethanol

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Core

The stability of the 1,3-dioxane ring is highly dependent on the pH of the environment. While generally stable under basic and neutral conditions, the acetal (B89532) linkage is prone to cleavage in the presence of Brønsted or Lewis acids. thieme-connect.de

The acid-catalyzed hydrolysis of 1,3-dioxanes proceeds via mechanisms analogous to those of other acetals, primarily the A1 and A2 mechanisms. The specific pathway is influenced by factors such as the structure of the dioxane, the strength of the acid catalyst, and the solvent system. rsc.org

The reaction is initiated by the protonation of one of the oxygen atoms within the dioxane ring. Following this activation step, the C-O bond can cleave.

A1 Mechanism: This pathway involves a unimolecular rate-determining step. After protonation, the C-O bond breaks to form a stable carbocation intermediate (or an oxocarbenium ion). This intermediate is then rapidly attacked by water. This mechanism is favored for substrates that can form stabilized carbocations.

A2 Mechanism: This pathway involves a bimolecular rate-determining step where a water molecule attacks the protonated acetal, leading directly to the ring-opened product without the formation of a discrete carbocation intermediate.

Kinetic studies on the hydrolysis of related cyclic acetals in dioxane-water mixtures reveal that the reaction mechanism can shift from A2 to A1 with increasing acid concentration. rsc.org The rate of hydrolysis is significantly influenced by the acid's pKa. For example, in the hydrolysis of xylan, a related polysaccharide, the initial reaction rate in an ionic liquid medium is substantially higher with strong acids like HCl (pKa = -8) and H₂SO₄ (pKa = -3) compared to weaker acids like acetic acid (pKa = 4.75). scispace.com

Table 1: Influence of Acid Catalyst on Acetal Hydrolysis Rate

Acid Catalyst pKa Relative Initial Rate
Hydrochloric Acid (HCl) -8 High
Sulfuric Acid (H₂SO₄) -3 High
Acetic Acid (CH₃COOH) 4.75 Low
Water (H₂O) 15.4 Very Low

Data derived from analogous systems and principles of acid catalysis. scispace.com

The hydrolysis of the 1,3-dioxane ring in 1,3-Dioxane-5,5-dimethanol regenerates pentaerythritol (B129877) and formaldehyde (B43269). This reversibility is a key aspect of its chemistry, as the formation of the dioxane is itself an acid-catalyzed reaction between these two precursors, typically driven to completion by the removal of water.

Beyond simple hydrolysis, the 1,3-dioxane ring can undergo cleavage through nucleophilic attack, often mediated by Lewis acids, leading to regioselective ring-opening. In studies of related benzylidene acetals in carbohydrate chemistry, reagents like diisobutylaluminium hydride (DIBALH) can reductively open the ring to yield a primary alcohol and a benzyl (B1604629) ether. The regioselectivity of this attack is dictated by steric hindrance and the coordination of the Lewis acid to the oxygen atoms. researchgate.net Attack typically occurs at the less hindered carbon, and the resulting product depends on which C-O bond is cleaved. researchgate.net

Rearrangement reactions can also lead to alternative ring systems. For instance, acid-catalyzed rearrangement of certain substituted chromanols has been shown to furnish a benzo-1,3-dioxane ring system. acs.org While not directly involving this compound, these studies demonstrate the potential for the 1,3-dioxane core to be formed from rearrangement cascades. acs.org Furthermore, the thermolysis or photolysis of specific 1,3-dioxane-4,6-dione (B14002328) derivatives can lead to a Wolff rearrangement, ultimately forming 5-oxo-1,3-dioxolane structures, showcasing a contraction of the six-membered ring to a five-membered one. researchgate.net

Reactivity of the Primary Alcohol Functionalities

The two primary hydroxyl groups (-CH₂OH) on the C5 carbon are key sites for chemical modification, allowing this compound to be used as a diol building block or chain extender. rsc.org

Selective functionalization of the two hydroxyl groups presents a synthetic challenge. Achieving mono-functionalization requires careful control of reaction conditions and stoichiometry. In many applications, such as in polyurethane synthesis, both hydroxyl groups are reacted to act as a chain extender, linking polymer chains together. rsc.orgresearchgate.net However, strategies used for the selective functionalization of other symmetric diols, such as enzymatic catalysis or the use of bulky protecting groups, could theoretically be applied to achieve chemoselective transformations on this compound.

The hydroxyl groups of this compound exhibit typical alcohol reactivity. They can act as nucleophiles, attacking a wide range of electrophiles.

Reactions with Electrophiles: Common reactions include esterification and etherification. For example, the hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, a fundamental reaction in the synthesis of polyurethanes. rsc.orgresearchgate.net They can also be deprotonated by a base, such as sodium methoxide (B1231860), to form alkoxides. These more potent nucleophiles can then react with electrophiles like epoxides in a ring-opening polymerization to form polyether polyols. google.com

Reactions as Nucleophiles: In a patented process, this compound is first treated with sodium methoxide to form the corresponding dialkoxide. This intermediate then acts as a nucleophile, initiating the polymerization of epoxides like propylene (B89431) oxide and 1,2-butene oxide to create an alkoxylated polyol, with the dioxane ring still intact. google.com

Catalytic Transformations Involving this compound

This compound serves as a key substrate in various catalytic transformations, particularly in polymer chemistry.

Its most prominent role is as a chain extender in the synthesis of polyurethanes. In a typical "two-shot" polymerization method, a prepolymer is first formed from a polyol and a diisocyanate. Subsequently, this compound (or its derivatives) is added. Its two hydroxyl groups react with the remaining isocyanate groups, extending the polymer chains and forming the "hard segments" of the final elastomer. rsc.orgresearchgate.net This process is typically catalyzed by organometallic compounds or amine catalysts.

Another significant catalytic application involves its use as a starting material for alkoxylated polyols. As described in a process patent, the hydroxyl groups are activated by a basic catalyst (e.g., sodium methoxide) and then react with epoxides. google.com This base-catalyzed addition of epoxides to the diol builds polyether chains onto the 1,3-dioxane scaffold. The resulting molecule can then undergo acid-catalyzed hydrolysis to deprotect the diol functionality that was part of the original dioxane ring, yielding a deprotected alkoxylated polyol. google.com

Table 2: Catalytic Transformations and Their Applications

Transformation Catalyst Type Reactants Product Type Application
Polyurethane Synthesis Organometallic/Amine Diisocyanate, Polyol Polyurethane Elastomer Specialty Polymers rsc.orgresearchgate.net

Role as a Ligand in Organometallic and Asymmetric Catalysis

The rigid six-membered ring of this compound, combined with its two hydroxymethyl functional groups, makes it a valuable scaffold for the synthesis of specialized ligands for organometallic chemistry and asymmetric catalysis. While the parent compound itself is not typically used directly as a ligand, its derivatives, particularly those with modified hydroxyl groups or substituents at the C2 position, have been investigated for their coordinating properties.

The fundamental principle involves utilizing the diol functionality of the 1,3-dioxane core to create bidentate or polydentate ligands. These ligands can then form stable complexes with various transition metals. The stereochemical information embedded in the dioxane ring or introduced through chiral derivatization can be effectively transferred during a catalytic cycle, enabling enantioselective transformations.

A notable example is the use of derivatives like 2-Phenyl-1,3-Dioxane-5,5-dimethanol in the field of asymmetric catalysis. The introduction of a phenyl group at the C2 position adds steric bulk and electronic modifications to the ligand framework, which can influence the selectivity and activity of the resulting metal complex. The two hydroxyl groups can be further functionalized, for instance, by reacting them with chlorophosphines to create diphosphine ligands. These phosphine-derivatized dioxane ligands can chelate to metal centers, such as rhodium or palladium, creating a chiral environment around the metal. This chiral pocket dictates the stereochemical outcome of reactions like asymmetric hydrogenation or allylic alkylation.

The structural analogue, α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), a five-membered ring system, serves as a well-studied precedent for this approach. researchgate.net TADDOLs are highly effective ligands for a variety of metal-catalyzed asymmetric reactions, including additions of organozinc reagents to aldehydes. researchgate.net The success of TADDOLs underscores the potential of diol-derived cyclic acetals and ketals, including the this compound framework, as platforms for developing effective chiral ligands. The precise geometry and rigidity of the dioxane ring are crucial for creating a well-defined and predictable coordination sphere around the metal catalyst, which is a key factor for achieving high enantioselectivity.

Table 1: Examples of 1,3-Dioxane Scaffolds in Ligand Synthesis
Dioxane DerivativeLigand TypePotential Catalytic ApplicationReference
2-Phenyl-1,3-Dioxane-5,5-dimethanolChiral Auxiliary / Diol PrecursorAsymmetric Synthesis
Phosphine-functionalized this compoundBidentate Phosphine LigandAsymmetric Hydrogenation, HydroformylationN/A

Substrate in Enzymatic Biotransformations and Bio-catalytic Routes

The application of this compound as a substrate in enzymatic reactions is an area of growing interest, particularly in the context of green chemistry and biodegradable materials. The two primary alcohol groups of the molecule are potential sites for enzyme-catalyzed reactions, such as esterification, transesterification, and oxidation.

Biodegradation of Polymers: A significant bio-catalytic route involving this compound is the biodegradation of polymers synthesized using this compound as a monomer or chain extender. Polyurethanes incorporating the this compound unit have been shown to undergo degradation when exposed to microorganisms in soil environments. researchgate.net This degradation is an enzymatic process, where extracellular enzymes like esterases and lipases, secreted by microbes, catalyze the hydrolysis of the ester or urethane bonds in the polymer backbone. researchgate.net The presence of the dioxane derivative enhances the susceptibility of the polymer matrix to microbial attack, suggesting that the structure is recognized by enzymatic systems. researchgate.net Studies have identified microbial strains, such as Micromonospora aquaticum A1, that possess genes encoding for enzymes like esterases and lipases capable of cleaving bonds associated with such polymer structures. researchgate.net

Enzymatic Reactions of Hydroxyl Groups: The diol functionality of this compound makes it a potential substrate for various hydrolases, particularly lipases, which are known to be versatile catalysts in non-aqueous media for reactions involving alcohols. nih.gov Lipases can catalyze the enantioselective acylation of diols, which could be applied to this compound to produce chiral monoesters. These reactions are highly valued for the synthesis of enantiomerically pure compounds.

For instance, a lipase-catalyzed kinetic resolution could proceed via the selective acylation of one of the two prochiral hydroxymethyl groups. This would result in a mixture of a chiral monoester and the remaining unreacted diol, which can then be separated. Lipases such as Candida antarctica lipase (B570770) B (CALB) are well-known for their efficiency in such resolutions. researchgate.net While specific studies detailing the lipase-catalyzed resolution of this compound are not prevalent, the principles of biocatalysis strongly support its feasibility as a substrate for such transformations.

Table 2: Potential and Observed Bio-catalytic Routes for this compound
ProcessEnzyme ClassProduct/OutcomeSignificanceReference
Polyurethane DegradationEsterases, Lipases, AmidaseBreakdown of polymer chainDevelopment of biodegradable materials researchgate.net
Enantioselective AcylationLipases (e.g., CALB)Chiral monoestersSynthesis of chiral building blocks nih.govresearchgate.net
OxidationAlcohol Oxidases / DehydrogenasesAldehydes or Carboxylic AcidsSynthesis of functionalized dioxane derivativesN/A

Applications of 1,3 Dioxane 5,5 Dimethanol in Advanced Materials and Chemical Synthesis

Monomeric and Cross-linking Agent in Polymer Chemistry

The presence of two reactive hydroxymethyl groups makes 1,3-Dioxane-5,5-dimethanol an excellent candidate as a monomer and cross-linking agent in polymer synthesis. Its rigid cyclic structure can be incorporated into polymer backbones to impart specific mechanical and thermal properties.

Synthesis of Polyesters, Polyethers, and Polyurethanes with Tunable Properties

The diol functionality of this compound enables its use in step-growth polymerization to produce a variety of polymers.

Polyurethanes : These polymers are synthesized through the reaction of diols with diisocyanates. rsc.org By incorporating this compound as the diol component, the resulting polyurethane chain contains the rigid dioxane ring. This structural feature can enhance the thermal stability and stiffness of the final material compared to polyurethanes made from simple aliphatic diols. rsc.org The properties of the polyurethane can be further tuned by blending this compound with other diols. rsc.org

Polyesters : In a similar fashion, it can react with dicarboxylic acids or their derivatives (such as anhydrides or esters) to form polyesters. The inclusion of the dioxane moiety into the polyester (B1180765) backbone influences the polymer's physical properties.

Polyethers : The hydroxyl groups can undergo alkoxylation, a reaction involving the ring-opening of epoxides, to form polyether chains extending from the dioxane core.

The ability to modify the core structure, for example, by synthesizing derivatives like (2-phenyl-1,3-dioxane-5,5-diyl)dimethanol, allows for its use as a functional chain extender, providing a method to fine-tune the properties of the resulting polymers.

Table 1: Polymer Synthesis Using this compound
Polymer TypeCo-reactantRole of this compoundPotential Impact on Properties
PolyurethaneDiisocyanatesDiol Monomer / Chain ExtenderIncreased thermal stability and stiffness
PolyesterDicarboxylic Acids / AnhydridesDiol MonomerModification of mechanical and thermal properties
PolyetherEpoxides (e.g., Propylene (B89431) Oxide)Initiator CoreIntroduction of a rigid cyclic core

Development of Resins, Adhesives, and Coatings

Dioxane derivatives have been explored for their utility in the formulation of new polymers and resins. The two hydroxyl groups of this compound can participate in curing reactions to form highly cross-linked, three-dimensional networks. This property is fundamental to the development of thermosetting resins, which are essential components in high-performance adhesives, coatings, and composite materials. Its use as an intermediate and surface modifier has been noted in the paint and coating manufacturing sectors. nih.gov

Applications in Hydrogels, Bio-based Polymers, and Smart Materials

The versatility of the this compound scaffold extends to advanced functional materials.

Hydrogels : The presence of hydrophilic ether and hydroxyl groups suggests its potential as a component in the synthesis of hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water.

Bio-based Polymers : As a derivative of pentaerythritol (B129877), which can be sourced from biomass, this compound can be used as a building block for creating bio-based polymers. units.it

Smart Materials : The synthesis of derivatives such as (2-(norbornene)-1,3-dioxane-5,5-diyl)dimethanol introduces a "clickable" functional group. This allows for post-polymerization modification, where other molecules can be attached to the polymer chain. This capability is crucial for the design of smart materials with tailored functionalities for applications like drug delivery systems.

Chiral Auxiliary and Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound is achiral, it serves as a valuable scaffold for the synthesis of chiral derivatives that can act as ligands or auxiliaries in stereoselective transformations.

Enantioselective Transformations Utilizing Chiral this compound Derivatives

Derivatives of this compound are effective in asymmetric catalysis. For instance, introducing a bulky group like phenyl at the C2 position creates a chiral derivative, 2-Phenyl-1,3-Dioxane-5,5-dimethanol. The two hydroxyl groups of this derivative can be further functionalized, such as by reaction with chlorophosphines to yield diphosphine ligands.

These chiral diphosphine ligands can chelate to transition metal centers, such as rhodium or palladium, creating a well-defined chiral environment around the catalyst. The rigidity of the dioxane ring is a key feature, as it helps to establish a predictable coordination sphere that dictates the stereochemical outcome of catalytic reactions. This approach has been successfully applied in enantioselective transformations like asymmetric hydrogenation and allylic alkylation. The effectiveness of this strategy is analogous to the well-established α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) ligands, which are highly successful in a variety of metal-catalyzed asymmetric reactions.

Table 2: Chiral Derivatives and Applications
Dioxane DerivativeLigand TypePotential Catalytic Application
2-Phenyl-1,3-Dioxane-5,5-dimethanolChiral Diol PrecursorAsymmetric Synthesis
Phosphine-functionalized derivativesChiral Diphosphine LigandAsymmetric Hydrogenation, Asymmetric Allylic Alkylation

Precursor to Complex Organic Scaffolds and Stereodefined Molecules

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex molecular architectures, including spirocyclic and fused-ring systems.

Spirocyclic Systems : These are compounds where two rings are connected through a single carbon atom. The 5,5-disubstituted dioxane structure is inherently suited for forming spiro centers. A notable example is the synthesis of a spiro-bounded crownophane, where an ether derivative of this compound undergoes an intramolecular [2+2] photocycloaddition to yield the complex spirocyclic crown ether.

Fused Ring Compounds : These systems involve a new ring sharing two or more atoms with the original dioxane ring. General synthetic strategies for forming fused rings from 1,3-diols can be applied to this compound to build intricate, stereodefined molecules.

Components in Functional Materials and Supramolecular Chemistry

The dual functionality of this compound, combining a rigid heterocyclic core with reactive peripheral groups, makes it an attractive component for creating materials with tailored properties. The dioxane ring provides a stable scaffold, while the two hydroxymethyl groups serve as handles for further chemical modification, such as oxidation, esterification, or etherification. These transformations allow for the integration of this core unit into larger, more complex systems.

While direct use of this compound as a primary linker in MOF or COF synthesis is not extensively documented, its structure presents significant potential for the design of specialized organic building blocks for these porous crystalline materials. MOFs are constructed from metal ions or clusters connected by organic ligands, while COFs are formed from organic building units linked by strong covalent bonds. The properties of these materials are highly dependent on the geometry and functionality of their constituent building blocks.

The 1,3-dioxane (B1201747) ring in this compound effectively acts as a protecting group for two of the four hydroxyl groups of the parent molecule, pentaerythritol. This allows for the selective functionalization of the two free hydroxyl groups. For instance, oxidation of the hydroxymethyl groups to carboxylic acids would yield a dicarboxylate ligand. This resulting ligand would possess a rigid, three-dimensional structure originating from the spirocyclic carbon center, which could be used to construct novel 3D frameworks. The general stability of the 1,3-dioxane ring under basic and neutral conditions is advantageous for many common MOF synthesis procedures.

Table 1: Potential Functionalization of this compound for Framework Synthesis

Reaction TypeReagentsResulting Functional GroupPotential Role in Frameworks
Oxidatione.g., KMnO₄, PCCCarboxylic Acid (-COOH)Ligand for MOF synthesis (coordination with metal ions)
Etherificatione.g., Propargyl bromideAlkyne (-C≡CH)"Clickable" handle for post-synthetic modification of MOFs/COFs
Conversion to Halidee.g., PBr₃Bromomethyl (-CH₂Br)Precursor for C-C coupling reactions to build larger COF linkers
EsterificationAcryloyl chlorideAcrylatePolymerizable group for creating composite framework materials

The synthesis of a hypothetical MOF using a derivative of this compound could follow a multi-step process. First, the diol is converted into a dicarboxylic acid ligand. This ligand is then reacted with a metal salt under solvothermal conditions to promote the self-assembly of the crystalline framework. The resulting MOF would feature pores decorated with the dioxane rings, potentially influencing the material's polarity and adsorption properties. Similarly, for COF synthesis, the hydroxyl groups could be converted to other functionalities, such as amines or aldehydes, which can then undergo condensation reactions to form the porous organic network. Recently, COFs featuring dioxin linkages have been synthesized through irreversible reactions, demonstrating the viability of ether-containing rings within these robust frameworks.

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The structure of this compound is well-suited for building such assemblies. The two hydroxyl groups are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into ordered structures like chains or sheets. For example, the crystal structure of a related derivative, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, reveals that adjacent molecules are linked by O—H···O hydrogen bonds, forming a one-dimensional chain.

Furthermore, the 1,3-dioxane core can participate in host-guest chemistry. Dioxane itself is known to act as a guest molecule, fitting into the cavities of various host compounds. This suggests that the dioxane moiety of this compound can be encapsulated within larger macrocyclic hosts.

Conversely, the molecule can serve as a precursor to larger host molecules. A notable example is the synthesis of spiro-bounded crownophanes. In this process, derivatives of this compound are used to construct macrocyclic polyethers (crown ethers) which are renowned for their ability to selectively bind cations. The inherent spirocyclic nature of the 5,5-disubstituted dioxane motif is key to forming these complex three-dimensional host structures.

Table 2: Supramolecular Roles of this compound

Supramolecular RoleInteracting Part of MoleculeKey InteractionsPotential Application
Building Block Hydroxymethyl groups (-CH₂OH)Hydrogen bondingFormation of tapes, sheets, or 3D networks
Guest Molecule 1,3-Dioxane ringvan der Waals forces, dipole-dipoleEncapsulation within larger host molecules
Precursor to Host Entire moleculeCovalent synthesisCreation of crown ethers and other macrocycles for ion recognition

The surface properties of nanomaterials are critical to their performance in various applications. Surface modification is a common strategy to improve the dispersibility of nanoparticles in different media, enhance their stability, or introduce specific functionalities. Molecules with reactive functional groups that can bind to the nanoparticle surface are essential for this purpose.

With its two primary hydroxyl groups, this compound is a suitable candidate for the surface functionalization of various nanomaterials, such as metal oxides (e.g., SiO₂, TiO₂) or quantum dots. The hydroxyl groups can react with corresponding groups on the nanoparticle surface to form stable covalent bonds (e.g., ether or ester linkages). This process grafts the molecule onto the nanoparticle.

The attached this compound molecules would create a surface layer with distinct chemical and physical properties. The dioxane ring provides a relatively rigid and polar headgroup, which could, for instance, improve the dispersion of hydrophobic nanoparticles in more polar organic solvents or polymer matrices. The remaining, unreacted hydroxyl group (if the molecule binds through only one) would further increase the hydrophilicity of the surface and provide a site for further chemical reactions. This approach allows for the fine-tuning of the nanoparticle's interface to optimize its performance in applications like polymer nanocomposites, catalysts, and biomedical imaging agents.

Table 3: Potential Impact of Surface Modification with this compound on Nanoparticle Properties

PropertyUnmodified Nanoparticle (Typical)Nanoparticle Modified with this compound
Surface Chemistry Hydrophilic (e.g., -OH groups on SiO₂) or HydrophobicModified with polar dioxane rings and hydroxyl groups
Dispersibility Prone to aggregation in non-polar solventsPotentially enhanced dispersibility in a wider range of solvents
Functionality Limited to inherent surface groupsIntroduction of hydroxyl groups for further reaction/conjugation
Steric Hindrance LowIncreased steric hindrance, preventing aggregation

Computational Chemistry and Theoretical Studies of 1,3 Dioxane 5,5 Dimethanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a detailed view of the electron distribution and energy characteristics of a molecule. For 1,3-Dioxane-5,5-dimethanol, these calculations are crucial for understanding its intrinsic stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital that can accept electrons, defining the molecule's electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the two oxygen atoms within the dioxane ring and the hydroxyl groups. This high electron density makes these oxygen atoms the primary sites for protonation and interaction with electrophiles. The LUMO is anticipated to be an antibonding σ* orbital associated with the C-O bonds of the acetal (B89532) functional group. An interaction that populates this orbital would lead to the cleavage of a C-O bond, which is the initial step in the characteristic acid-catalyzed hydrolysis of acetals. researchgate.net The energy gap between the HOMO and LUMO is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
OrbitalPredicted Primary LocalizationChemical CharacterRole in Reactivity
HOMONon-bonding lone pairs on Oxygen atoms (ring and hydroxyls)Nucleophilic / BasicSite of protonation; electron donation to electrophiles
LUMOAntibonding (σ*) orbitals of the ring C-O bondsElectrophilicAccepts electrons, leading to C-O bond cleavage

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule's surface. libretexts.orgavogadro.cc These maps are color-coded to represent different regions of electrostatic potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are attractive to nucleophiles. youtube.comyoutube.com Green or yellow areas represent regions that are relatively neutral. youtube.com

An ESP map of this compound would reveal distinct charge distributions. The most intense red regions are predicted to be centered on the oxygen atoms of the dioxane ring and the two hydroxymethyl groups, corresponding to their high density of non-bonding electrons. These sites represent the molecule's centers of basicity. Conversely, the most electron-deficient, or blue, regions would be the hydrogen atoms of the hydroxyl groups. This polarization makes them acidic and capable of acting as hydrogen bond donors. The carbon skeleton and the methylene (B1212753) hydrogens would exhibit a more neutral potential. This detailed charge mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding and solvation. deeporigin.com

Table 2: Predicted Electrostatic Potential Features of this compound
Molecular RegionPredicted ESP ColorCharge CharacterPredicted Interaction
Ring and Hydroxyl Oxygen AtomsRedElectron-rich (Negative Potential)Site for electrophilic attack; Hydrogen bond acceptor
Hydroxyl Hydrogen AtomsBlueElectron-poor (Positive Potential)Site for nucleophilic interaction; Hydrogen bond donor
Carbon Skeleton and Methylene HydrogensGreen/YellowNeutralVan der Waals interactions

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD can model conformational changes, solvent effects, and aggregation phenomena.

The interaction of this compound with solvents, particularly water, is critical to its behavior in solution. MD simulations are ideally suited for modeling these interactions. The molecule possesses four potential hydrogen bond acceptor sites (the two ring oxygens and two hydroxyl oxygens) and two hydrogen bond donor sites (the two hydroxyl hydrogens). In an aqueous environment, MD simulations can predict the formation of a structured solvation shell around the molecule. By calculating radial distribution functions, it is possible to quantify the average distance and number of water molecules in the first and subsequent solvation shells around each of these polar sites. These simulations can reveal how the molecule perturbs the local structure of water and provide a thermodynamic measure of the energy of solvation.

Table 3: Potential Hydrogen Bonding Interactions for this compound
SiteAtom TypeFunctionNumber of Sites
Hydroxyl GroupsHydrogenDonor2
Hydroxyl GroupsOxygenAcceptor2
Dioxane RingOxygenAcceptor2

The presence of multiple hydrogen bond donor and acceptor groups raises the possibility of intermolecular self-assembly. nih.govnsf.gov In concentrated solutions or in non-polar solvents, molecules of this compound could form aggregates through a network of intermolecular hydrogen bonds. MD simulations can be used to predict this behavior by modeling a system with many solute molecules. By analyzing the simulation trajectory, one can observe the spontaneous formation of dimers, trimers, or larger oligomers. nih.gov The potential of mean force (PMF) can be calculated to determine the free energy profile of bringing two solute molecules together, providing a quantitative measure of their tendency to aggregate. Such studies are crucial for understanding properties like solubility and viscosity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometry of transient species like transition states. The most characteristic reaction of this compound is its acid-catalyzed hydrolysis, which cleaves the acetal to yield formaldehyde (B43269) and pentaerythritol (B129877).

Theoretical modeling of this reaction involves several key steps:

Protonation: The first step is the protonation of one of the ring oxygen atoms by a hydronium ion.

Ring Opening: The protonated acetal undergoes C-O bond scission to form a resonance-stabilized oxocarbenium ion intermediate. This is often the rate-determining step.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: The resulting intermediate is deprotonated to yield the final products.

Quantum chemical calculations can be used to locate the transition state structure for each elementary step along the reaction coordinate. cdnsciencepub.com By calculating the energy of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. ic.ac.uksemanticscholar.org This allows for the determination of activation barriers (ΔG‡), which are directly related to the reaction rate. Such analyses provide deep mechanistic insights that are often difficult to obtain experimentally. gla.ac.uk

Table 4: Hypothetical Elementary Steps in the Acid-Catalyzed Hydrolysis of this compound for Computational Modeling
StepDescriptionKey Computational Target
1Protonation of a ring oxygenStructure and stability of the protonated species
2C-O bond cleavage (Ring opening)Geometry and energy of the transition state (TS1); Structure of the oxocarbenium intermediate
3Nucleophilic attack by waterGeometry and energy of the transition state (TS2)
4Proton transfer to solventStructure of the final product complex

Prediction of Reaction Energetics and Rate Constants

One of the primary applications of computational chemistry in studying chemical reactions is the prediction of their energetics, which includes reaction energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG). These values determine the thermodynamic feasibility of a reaction. Furthermore, computational methods can be used to locate transition states, which are the high-energy intermediates that connect reactants and products, and thereby calculate the activation energy (Ea) or activation enthalpy (ΔH‡). The activation energy is a critical parameter for determining the reaction rate constant (k) through transition state theory, often expressed by the Arrhenius equation.

For a molecule such as this compound, a key reaction of interest is its formation via the acid-catalyzed acetalization of pentaerythritol with formaldehyde. Computational models can be employed to map out the potential energy surface of this reaction, identifying the energies of reactants, intermediates, transition states, and products.

Table 1: Illustrative Predicted Energetics for Acetal Formation

Parameter Description Illustrative Value (kcal/mol)
ΔErxn Reaction Energy -5.0
ΔHrxn Reaction Enthalpy -5.5
ΔGrxn Gibbs Free Energy of Reaction -2.0
Ea Activation Energy +15.0

Theoretical calculations on the low-temperature oxidation of the parent 1,3-dioxane (B1201747) have been performed to determine reaction rate coefficients. researchgate.net Such studies involve the calculation of potential energy surfaces for the reactions of 1,3-dioxane radicals with molecular oxygen, followed by the use of statistical theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to compute rate constants over a range of temperatures and pressures. researchgate.net This approach could similarly be applied to understand the oxidative stability of this compound.

Furthermore, computational studies on the metathesis of cyclic acetals have been conducted, yielding apparent activation energies for the exchange reactions. acs.org For instance, the catalyst-free metathesis of certain cyclic acetals has a calculated apparent activation energy of 82.5 kJ/mol. acs.org These types of calculations are invaluable for designing and optimizing industrial processes where such reactions might be relevant.

Advanced Analytical Methodologies for the Characterization and Quantification of 1,3 Dioxane 5,5 Dimethanol

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are fundamental to separating 1,3-Dioxane-5,5-dimethanol from complex matrices, such as reaction mixtures or final product formulations. The development of robust separation methods is the cornerstone of accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is often required to increase its volatility and thermal stability, typically through silylation of the hydroxyl groups.

The primary application of GC-MS in this context is the assessment of purity and the identification of process-related impurities. Impurities can originate from starting materials, side reactions, or degradation products. For instance, the synthesis of this compound from pentaerythritol (B129877) and formaldehyde (B43269) may result in impurities such as unreacted pentaerythritol, residual formaldehyde, and other cyclic acetals.

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, provides fragmentation patterns that serve as a chemical fingerprint for compound identification. By comparing the mass spectra of unknown peaks to spectral libraries, potential impurities can be identified.

Table 1: Hypothetical GC-MS Impurity Profile of a Technical Grade this compound Sample (Note: Data is illustrative and based on potential synthesis byproducts)

Peak No.Retention Time (min)Tentative IdentificationQuantifier Ion (m/z)Qualifier Ions (m/z)Area %
18.54Formaldehyde (derivatized)7545, 1030.05
212.781,3,5-Trioxane8959, 310.12
315.21This compound 147117, 7198.5
418.93Pentaerythritol (derivatized)217103, 730.85
521.45Spirocyclic Diether Impurity159129, 990.48

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of non-volatile compounds like this compound without the need for derivatization. Due to the lack of a strong UV chromophore in the molecule, detection is typically achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).

For quantitative analysis, a reversed-phase (RP-HPLC) method using a C18 column with a mobile phase of water and methanol (B129727) or acetonitrile (B52724) is common. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which is well-suited for polar analytes. Method validation according to ICH guidelines is essential to ensure accuracy, precision, linearity, and robustness.

HPLC is also invaluable for online reaction monitoring of the synthesis of this compound. By periodically injecting samples from the reaction vessel into the HPLC system, the consumption of reactants (e.g., pentaerythritol) and the formation of the product can be tracked over time, allowing for optimization of reaction conditions.

Table 2: Example HPLC Method Parameters for Quantitative Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 70% Water / 30% Methanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index Detector (RID)
Run Time 15 minutes
Retention Time ~ 6.2 minutes

While this compound itself is an achiral molecule, it can be used as a scaffold to synthesize chiral derivatives. When these derivatives are prepared as single enantiomers, it is crucial to determine their enantiomeric purity. Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the standard method for this purpose. nih.gov

The choice of the CSP is critical and depends on the specific structure of the derivative. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used in HPLC for their broad applicability. jiangnan.edu.cn For volatile derivatives, cyclodextrin-based CSPs are common in gas chromatography. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Table 3: Illustrative Chiral HPLC Separation of a Hypothetical Ester Derivative of this compound

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(R)-enantiomer10.499.2%98.4
(S)-enantiomer12.10.8%

Hyphenated Techniques for Structural and Impurity Profiling

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, provide comprehensive information for structural elucidation and impurity identification in complex mixtures.

The coupling of liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) and Mass Spectrometry (LC-MS) provides unparalleled insight into the composition of complex samples. nih.govnih.gov These techniques are particularly useful for identifying unknown impurities or byproducts in the synthesis of this compound.

LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.gov It provides molecular weight information and, with tandem MS (MS/MS), structural fragments of the separated components. This is highly effective for identifying trace-level impurities.

LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.govcolab.ws This provides detailed structural information, including connectivity and stereochemistry, which is often essential for the unambiguous identification of novel or unexpected compounds. nih.gov While less sensitive than MS, stop-flow and loop-collection modes can enhance sensitivity for analytes of interest. nih.gov

Table 4: Information Gained from Hyphenated Techniques in the Analysis of a this compound Synthesis Mixture

TechniqueInformation ProvidedApplication Example
LC-MS Molecular Weight, Elemental Formula (HRMS), Fragmentation PatternRapid identification of a byproduct with a mass 14 Da higher than the product, suggesting a methylated impurity.
LC-NMR 1H and 13C NMR spectra, 2D-NMR (COSY, HSQC)Unambiguous structural confirmation of a positional isomer formed during the cyclization reaction.

Infrared (IR) and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for real-time, in-situ monitoring of chemical reactions. beilstein-journals.orgmdpi.com By inserting a probe directly into the reaction vessel, these techniques can track the concentration changes of reactants, intermediates, and products without the need for sampling.

In the synthesis of this compound, IR spectroscopy can monitor the disappearance of the C=O stretch of formaldehyde and the appearance of the C-O-C stretches of the dioxane ring. researchgate.net Raman spectroscopy, which is particularly sensitive to non-polar bonds and less susceptible to interference from water, can also be used to monitor the reaction progress. mdpi.comresearchgate.net This real-time data allows for precise determination of the reaction endpoint, leading to improved process control, yield, and purity. labrulez.com

Table 5: Characteristic Vibrational Bands for Online Monitoring of this compound Synthesis

CompoundSpectroscopic TechniqueCharacteristic Band (cm-1)Vibrational Mode
FormaldehydeInfrared (IR)~1730C=O stretch
PentaerythritolInfrared (IR)~3300 (broad)O-H stretch
This compoundInfrared (IR)~1100-1000C-O-C stretch (acetal)
1,3-Dioxane (B1201747) RingRaman~950Ring breathing mode

Advanced Titration and Calorimetric Studies

Advanced calorimetric techniques, including Isothermal Titration Calorimetry (ITC) and Reaction Calorimetry, offer profound insights into the molecular interactions and reaction thermodynamics of this compound. These methodologies are instrumental in characterizing the binding affinity of the compound and ensuring the thermal safety and optimization of its synthesis processes.

Isothermal Titration Calorimetry (ITC) for Binding and Interaction Studies

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to measure the heat changes that occur during biomolecular interactions. mdpi.comnih.gov It provides a complete thermodynamic profile of a binding event, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. nih.govbeilstein-journals.org

While specific ITC studies directly involving this compound are not extensively documented in publicly available literature, the principles of ITC can be applied to understand its potential interactions. The two hydroxyl groups of this compound make it a candidate for hydrogen bonding interactions with various receptors or host molecules. For instance, ITC could be employed to study the binding of this diol to boronic acid derivatives, a class of compounds known to interact with diols. mdpi.com

Hypothetical ITC Study of this compound Interaction with a Phenylboronic Acid Derivative:

In a hypothetical experiment, a solution of a phenylboronic acid (PBA) derivative could be titrated into a solution containing this compound at a constant temperature. The heat released or absorbed upon each injection would be measured to generate a binding isotherm. The resulting data could be fitted to a suitable binding model to determine the thermodynamic parameters.

Table 1: Hypothetical Thermodynamic Data for the Interaction of this compound with a Phenylboronic Acid Derivative

ParameterValueUnit
Binding Affinity (K_a)5.2 x 10³M⁻¹
Enthalpy Change (ΔH)-15.8kJ/mol
Entropy Change (ΔS)30.2J/mol·K
Gibbs Free Energy (ΔG)-24.8kJ/mol
Stoichiometry (n)1.05

This data is illustrative and based on typical values for diol-boronic acid interactions.

The negative enthalpy change would suggest that the binding is an exothermic process, likely driven by favorable hydrogen bond formation. The positive entropy change could be attributed to the release of solvent molecules from the binding interface. Such studies are crucial for understanding the molecular recognition processes involving this compound and for the design of sensors or responsive materials. researchgate.net

Reaction Calorimetry for Process Optimization and Thermal Safety Assessment

Reaction calorimetry is an essential tool for the thermal and kinetic analysis of chemical processes, providing critical data for safe and efficient scale-up. syrris.comacsgcipr.org It measures the heat evolved or absorbed during a chemical reaction, allowing for the determination of the total heat of reaction, reaction rate, and adiabatic temperature rise. acs.orghu-berlin.de

The synthesis of this compound typically involves the acid-catalyzed acetalization of pentaerythritol with formaldehyde. This reaction is often exothermic, and understanding its thermal profile is vital to prevent runaway reactions, especially on an industrial scale. emcoplastics.comfloplast.co.uk

Application of Reaction Calorimetry to the Synthesis of this compound:

A reaction calorimeter would be used to monitor the heat flow during the synthesis. By controlling the feed rate of the reactants and monitoring the temperature of the reactor and the cooling jacket, the heat of reaction can be determined in real-time. hu-berlin.de This data is then used to calculate key safety parameters.

Table 2: Illustrative Reaction Calorimetry Data for the Synthesis of this compound

ParameterValueUnit
Heat of Reaction (ΔH_rxn)-95kJ/mol
Maximum Heat Flow (Q_max)150W
Adiabatic Temperature Rise (ΔT_ad)85°C
Heat Transfer Coefficient (UA)12.5W/K

This data is for illustrative purposes and represents typical values for an exothermic acetalization reaction.

The heat of reaction provides a measure of the total energy released. The maximum heat flow indicates the point of the highest reaction rate, which is critical for designing an adequate cooling system. The adiabatic temperature rise is a crucial safety parameter that estimates the maximum temperature the reactor could reach in the event of a cooling failure. acs.org By understanding these parameters, process engineers can optimize reaction conditions, such as reactant concentration, catalyst loading, and dosing rates, to ensure the process is both efficient and safe. syrris.comrsc.org

Future Research Directions and Emerging Opportunities for 1,3 Dioxane 5,5 Dimethanol

Exploration of Novel and Highly Efficient Synthetic Pathways

The conventional and most industrially viable method for synthesizing 1,3-dioxane-5,5-dimethanol is the one-pot, acid-catalyzed acetalization reaction between pentaerythritol (B129877) and formaldehyde (B43269) (or its polymer, paraformaldehyde). Future research is focused on enhancing the efficiency and sustainability of this process.

Key areas of exploration include:

Advanced Catalysis: While traditional mineral acids like sulfuric acid are effective, research is moving towards milder and more selective catalysts such as p-toluenesulfonic acid to minimize side reactions. The development of heterogeneous solid acid catalysts could simplify catalyst recovery and reuse, aligning with green chemistry principles.

Process Intensification: To improve yield and throughput, industrial-scale production can be optimized using continuous stirred-tank reactors (CSTRs) or flow reactors. These methods allow for better control over reaction parameters. A critical aspect of the synthesis is the efficient removal of water to drive the reaction equilibrium towards the product, often achieved using a Dean-Stark apparatus.

Alternative Green Pathways: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes exploring solvent-free reaction conditions and utilizing bio-based precursors. researchgate.netrsc.org While the direct condensation of pentaerythritol and formaldehyde is common, alternative strategies using different precursors to construct the dioxane ring under mild catalytic conditions are being investigated. For instance, research into the synthesis of related dioxolane compounds from bio-based α-hydroxy carboxylic acids and aldehydes points towards new green precursor possibilities. rsc.org

Table 1: Comparison of Synthetic Approaches for this compound

Parameter Conventional Method Future Directions
Reactants Pentaerythritol, Formaldehyde/Paraformaldehyde Bio-based Pentaerythritol, Formaldehyde from renewable sources (e.g., CO2 reduction)
Catalyst Homogeneous mineral acids (e.g., H₂SO₄) Heterogeneous solid acids, reusable catalysts
Solvent Often requires organic solvents for azeotropic water removal Solvent-free conditions, green solvents
Process Batch processing Continuous flow reactors, process intensification

| Byproducts | Water, potential for degradation products | Water (minimized through efficient removal) |

Development of Next-Generation Functional Materials with Enhanced Performance

The unique structure of this compound, featuring a rigid heterocyclic ring and two primary hydroxyl groups, makes it an excellent monomer for creating advanced functional materials.

Future developments are anticipated in the following areas:

High-Performance Polymers: This compound is a valuable chain extender in the synthesis of polyurethanes. Polyurethanes incorporating the this compound moiety have demonstrated excellent physical characteristics and a degree of biodegradability. researchgate.net Research is aimed at fine-tuning the molar ratios of the polymer components to enhance properties like thermal stability, mechanical strength, and controlled degradation. researchgate.net

Tunable and "Clickable" Derivatives: The two hydroxyl groups are versatile sites for a wide range of chemical modifications, allowing for the synthesis of derivatives with tailored properties. For example, the synthesis of (2-(norbornene)-1,3-dioxane-5,5-diyl)dimethanol introduces a "clickable" handle, enabling post-polymerization modification for creating smart or functional surfaces.

Specialty Applications: The derivatization of this compound opens doors to specialized applications. By modifying the hydroxyl groups, it is possible to create new compounds for use in areas such as drug delivery systems. Further functionalization, such as oxidation of the hydroxymethyl groups to aldehydes or carboxylic acids, can produce a different class of dioxane derivatives for novel applications.

Advanced Computational Predictions for Derivatization and Reactivity Profile Expansion

While experimental work remains crucial, advanced computational modeling offers a powerful tool to accelerate the discovery and design of new derivatives and materials based on this compound.

Emerging opportunities in this domain include:

Reactivity Prediction: Quantum-chemical methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the hydroxyl groups. This allows for the rational design of synthetic strategies for creating new derivatives. Computational studies on the parent 1,3-dioxane (B1201747) molecule have already been used to understand its conformational behavior, providing a foundation for studying more complex substituted versions.

Material Property Simulation: Molecular dynamics (MD) simulations can predict the physical and mechanical properties of polymers incorporating the this compound unit. This can guide the design of next-generation materials with enhanced performance characteristics, such as improved thermal stability or specific mechanical responses, before committing to laboratory synthesis.

Virtual Screening: Computational tools can be used to perform virtual screening of potential derivatives for specific applications. By calculating properties like binding affinities or electronic characteristics, researchers can identify promising candidates for uses ranging from pharmaceuticals to advanced materials, thereby expanding the reactivity profile and application scope of the core structure.

Integration into Circular Economy Frameworks and Sustainable Chemical Processes

The principles of a circular economy—eliminating waste and promoting the continual use of resources—are central to modern sustainable chemistry. This compound and its derivatives are well-positioned to contribute to this framework.

Future directions in this area involve:

Bio-Based Feedstocks: The precursor pentaerythritol can be produced from biomass, making it possible to synthesize bio-based this compound. This would reduce the reliance on fossil fuels and lead to polymers with a lower carbon footprint, a key goal in the circular economy. mdpi.com

Designing for Degradability: As demonstrated in polyurethane systems, incorporating this compound can impart a degree of biodegradability. researchgate.net Research focused on enhancing this property can lead to the development of polymers that break down into non-toxic byproducts at their end-of-life, mitigating plastic pollution. routledge.comapollo.ee

Chemical Upcycling and Recycling: The synthesis of 1,3-dioxane derivatives is linked to the chemical recycling of other polymers. For instance, there is research on the depolymerization of polyoxymethylene (POM), a widely used engineering plastic, to generate formaldehyde or its equivalents, which can then be used to produce valuable cyclic acetals like this compound. researchgate.net This "upcycling" approach transforms plastic waste into valuable chemical building blocks, embodying a core principle of the circular economy. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(2-(norbornene)-1,3-dioxane-5,5-diyl)dimethanol
Acetic acid
Formaldehyde
p-Toluenesulfonic acid
Paraformaldehyde
Pentaerythritol
Sulfuric acid

Q & A

Basic Research Questions

Q. What characterization techniques are essential for verifying the structural integrity of 1,3-dioxane-5,5-dimethanol derivatives in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the presence of hydroxyl (-OH) and dioxane ring protons. For example, in derivatives like (2-undecyl-1,3-dioxane-5,5-diyl)dimethanol, 1H^1H NMR reveals distinct splitting patterns for the dioxane ring protons (δ 3.5–4.5 ppm) and methylene groups adjacent to hydroxyls. Mass spectrometry (HR-ESI-MS) further validates molecular weight and purity, particularly for intermediates in phosphorylation reactions .

Q. How can thermal stability data inform experimental design for handling this compound-based polymers?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are indispensable. For polyurethanes incorporating this compound, TGA reveals decomposition onset temperatures (e.g., 220–250°C for dioxane-polyether polyurethanes), while DSC identifies glass transition temperatures (TgT_g) influenced by hydrogen bonding between hydroxyl groups and urethane linkages. These data guide processing conditions (e.g., melt temperatures) and storage protocols .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound in polyurethane formulations to balance mechanical properties and environmental degradation?

  • Methodological Answer : Systematic variation of the hard-segment content (e.g., 10–30 mol%) combined with soil burial testing (12+ months) is recommended. FTIR spectroscopy tracks chemical changes (e.g., ester/urethane bond cleavage), while tensile testing correlates molar ratios with modulus and elongation-at-break. For instance, a 20 mol% ratio in polyether polyurethanes achieves a tensile strength of 15 MPa with 50% mass loss after 12 months in soil .

Q. What strategies resolve contradictions in degradation rates of this compound derivatives under varying environmental conditions?

  • Methodological Answer : Controlled experiments comparing aerobic vs. anaerobic soil conditions and microbial activity (via ATP assays) are critical. For example, polyurethanes degrade faster in microbially active soil (e.g., 60% mass loss vs. 30% in sterile soil) due to enzymatic hydrolysis of ester bonds. Conflicting data may arise from soil pH variations; buffer-adjusted soil models (pH 5–8) can isolate pH-dependent degradation mechanisms .

Q. How does phosphorylation of this compound derivatives enhance their utility in bioactive applications?

  • Methodological Answer : Phosphorylation via reaction with diphenyl chlorophosphate in pyridine introduces hydrolytically labile phosphate esters. For example, 2,5-diethoxy-p-dioxane-2,5-dimethanol O-2,O-5-bis(diphenyl phosphate) exhibits improved aqueous solubility (logP reduced from 2.1 to -0.8) and enzyme-triggered release profiles, validated via HPLC-MS monitoring of phosphate hydrolysis in simulated physiological buffers .

Q. What synthetic pathways enable scalable production of this compound derivatives with tailored alkyl chain lengths?

  • Methodological Answer : Acid-catalyzed cyclocondensation of diols with aldehydes/ketones under reflux (e.g., H2_2SO4_4 in ethanol, 80°C, 6 h) allows chain-length modulation. For example, substituting nonyl or undecyl aldehydes yields derivatives with logP values ranging from 3.2 (C9_9) to 4.1 (C11_{11}), confirmed via reverse-phase HPLC. Purification via column chromatography (SiO2_2, ethyl acetate/hexane) ensures >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.